

Spectroscopic Analysis of (S)-2-(Methoxymethyl)morpholine Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: (S)-2-(Methoxymethyl)morpholine hydrochloride

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This technical guide provides a structured overview of the spectroscopic data for **(S)-2-(Methoxymethyl)morpholine hydrochloride**. Due to the limited availability of directly published experimental data for this specific salt, this document outlines the expected spectroscopic characteristics based on data from the free base, (S)-2-(Methoxymethyl)morpholine, and related morpholine derivatives. The experimental protocols provided are generalized best-practice methodologies for the spectroscopic analysis of organic compounds of this nature.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **(S)-2-(Methoxymethyl)morpholine hydrochloride**. These predictions are derived from spectral data of the corresponding free base and general principles of spectroscopy, accounting for the protonation of the morpholine nitrogen.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5 - 10.5	br s	2H	N ⁺ H ₂
~4.0 - 4.2	m	1H	H-2
~3.8 - 4.0	m	2H	H-6 (ax, eq)
~3.5 - 3.7	m	2H	-CH ₂ -O-
~3.3 - 3.5	s	3H	-OCH ₃
~3.1 - 3.3	m	2H	H-3 (ax, eq)
~2.9 - 3.1	m	2H	H-5 (ax, eq)

Solvent: D₂O or DMSO-d₆. The chemical shifts for protons attached to or near the protonated nitrogen (N⁺H₂) are expected to be significantly downfield and may exhibit broadening due to exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~75 - 77	C-2
~72 - 74	-CH ₂ -O-
~64 - 66	C-6
~58 - 60	-OCH ₃
~43 - 45	C-3
~41 - 43	C-5

Solvent: D₂O or DMSO-d₆. Carbons adjacent to the positively charged nitrogen (C-3 and C-5) are expected to be shifted downfield compared to the free base.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Frequency (cm ⁻¹)	Intensity	Assignment
~2700 - 3000	Strong, Broad	N ⁺ -H stretch
2850 - 3000	Medium-Strong	C-H stretch (aliphatic)
~1100	Strong	C-O-C stretch (ether)
~1050	Strong	C-O stretch (alcohol moiety)

The broad and strong absorption in the 2700-3000 cm⁻¹ region is characteristic of the N⁺-H stretching vibrations in amine hydrochlorides.

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
132.0974	[M+H] ⁺ (Calculated for C ₆ H ₁₄ NO ₂ ⁺)
100.0762	[M - CH ₃ O] ⁺
88.0395	[M - C ₂ H ₅ O ₂] ⁺

The mass spectrum will show the molecular ion of the free base upon ionization. The hydrochloride salt itself is not typically observed directly.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: Approximately 5-10 mg of **(S)-2-(Methoxymethyl)morpholine hydrochloride** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a 5 mm NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for aqueous solutions, is added if not already present in the solvent.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ^1H NMR Acquisition:
 - The spectrometer is tuned and the magnetic field is shimmed for homogeneity.
 - A standard one-pulse ^1H NMR experiment is performed.
 - Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled ^{13}C NMR experiment is performed.
 - Key parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Approximately 1-2 mg of the solid sample is finely ground with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

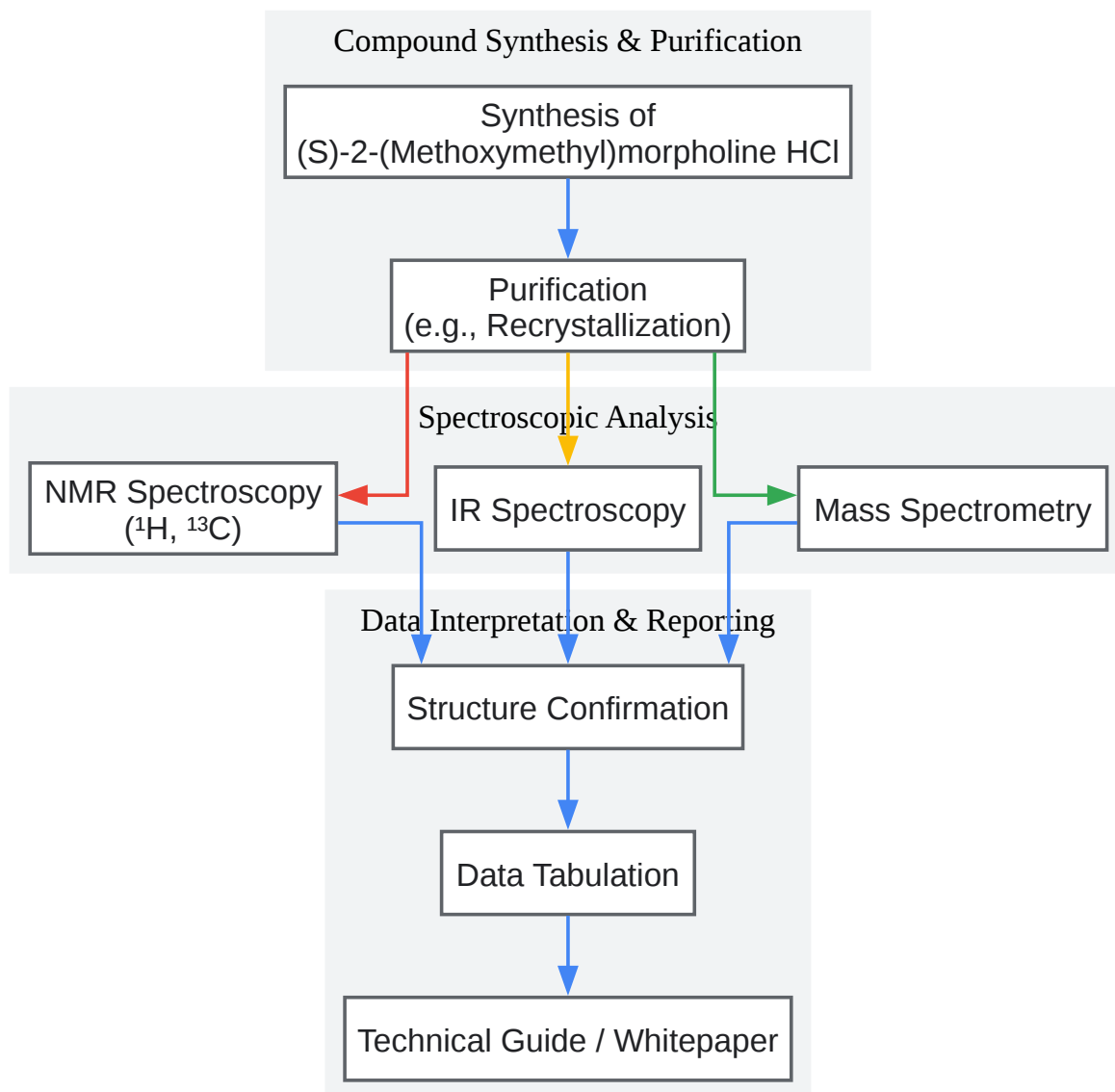
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is typically used for this type of compound.
- Data Acquisition:
 - The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph.
 - The mass spectrometer is operated in positive ion mode to detect the protonated molecule $[M+H]^+$.
 - Data is acquired over a relevant mass-to-charge (m/z) range.
- Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **(S)-2-(Methoxymethyl)morpholine hydrochloride**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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